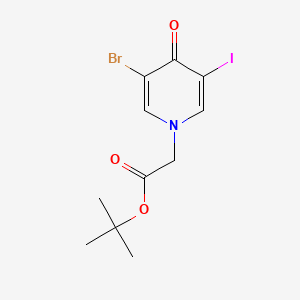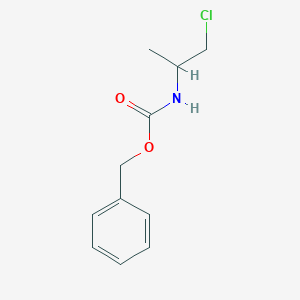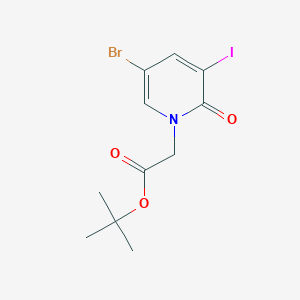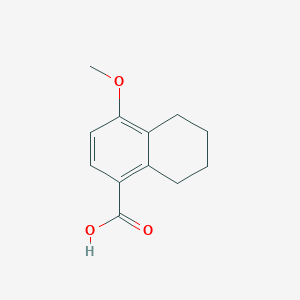![molecular formula C7H16ClNO B13502346 (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride: is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylmethylamine and propylene oxide.
Reaction Conditions: The reaction between cyclopropylmethylamine and propylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the ring-opening of propylene oxide.
Formation of Intermediate: The reaction results in the formation of an intermediate, which is then subjected to further purification and conversion steps.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the hydroxyl group on the propane chain.
Uniqueness:
Structural Features: The presence of both the cyclopropylmethyl group and the hydroxyl group on the propane chain makes (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride unique.
Chirality: The compound’s chiral nature adds to its uniqueness, influencing its interactions and reactivity.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
(2R)-1-(cyclopropylmethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)4-8-5-7-2-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
NQOGYIBFXQCMBS-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](CNCC1CC1)O.Cl |
SMILES canónico |
CC(CNCC1CC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)






![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)


![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
